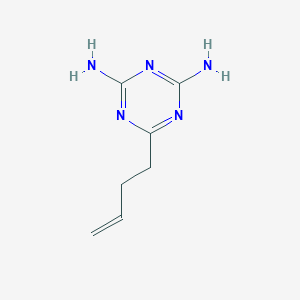
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)-, also known as 6-Butylamino-2,4-diamino-1,3,5-triazine, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been found to exhibit several biological activities, making it a promising candidate for drug discovery.
Mechanism Of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting certain enzymes or proteins involved in cell proliferation and survival pathways.
Biochemical And Physiological Effects
Studies have shown that 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have antibacterial activity against several strains of bacteria.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- is its potential as a therapeutic agent for cancer and inflammatory diseases. However, the compound has certain limitations in terms of its solubility and stability, which can make it challenging to work with in laboratory experiments.
Future Directions
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- has several potential future directions for research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the identification of the specific enzymes or proteins targeted by the compound, which could provide insight into its mechanism of action. Additionally, further studies could be conducted to explore the potential of this compound as a therapeutic agent for other diseases beyond cancer and inflammation.
Synthesis Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- can be achieved by several methods, including the reaction of 6-chloro-2,4-diamino-1,3,5-triazine with butenylamine in the presence of a base. Another method involves the reaction of 6-amino-2,4-diamino-1,3,5-triazine with butenyl isocyanate. These methods have been reported to yield high purity and good yields of the desired product.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. Several studies have reported the use of this compound as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells and induce apoptosis.
properties
CAS RN |
15821-36-0 |
|---|---|
Product Name |
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- |
Molecular Formula |
C7H11N5 |
Molecular Weight |
165.2 g/mol |
IUPAC Name |
6-but-3-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H11N5/c1-2-3-4-5-10-6(8)12-7(9)11-5/h2H,1,3-4H2,(H4,8,9,10,11,12) |
InChI Key |
NUIMPSFZBALNHW-UHFFFAOYSA-N |
SMILES |
C=CCCC1=NC(=NC(=N1)N)N |
Canonical SMILES |
C=CCCC1=NC(=NC(=N1)N)N |
Other CAS RN |
15821-36-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



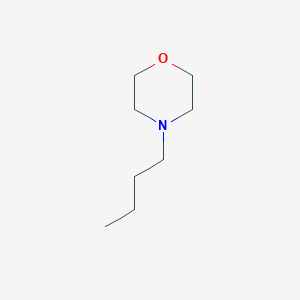
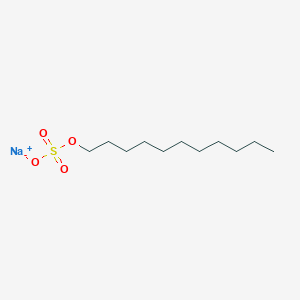
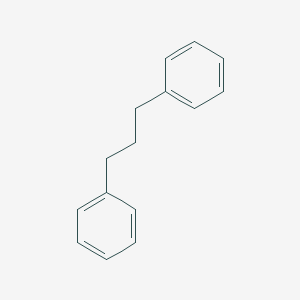
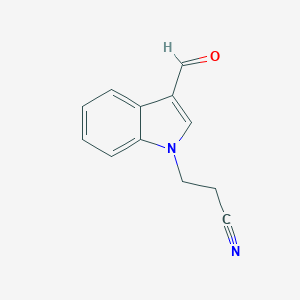
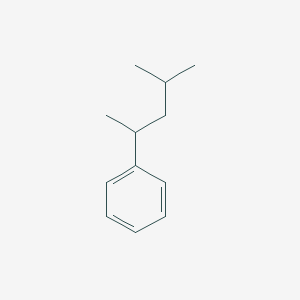
![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
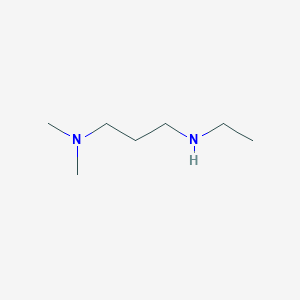
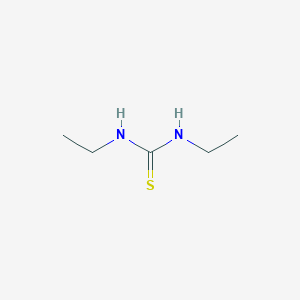
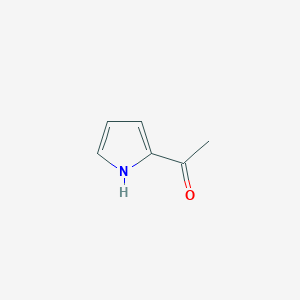
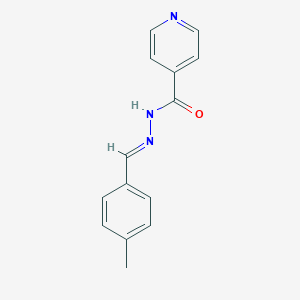
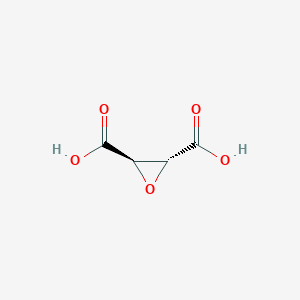
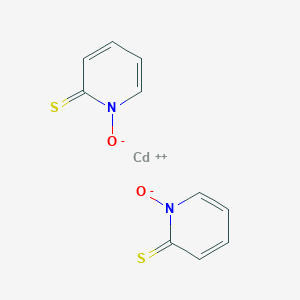
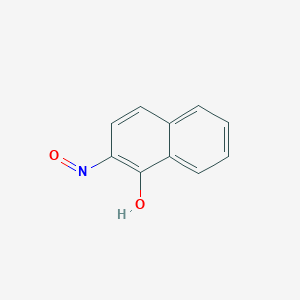
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)